2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid is a compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the necessary substituents.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-hydroxycyclohexane-1-carboxylic acid
- 4-Methylcyclohexane-1-carboxylic acid
- 2-Amino-4-methylcyclohexane-1-carboxylic acid
Uniqueness
2-Amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, hydroxyl, and carboxylic acid groups on a cyclohexane ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-1-hydroxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-2-3-8(12,7(10)11)6(9)4-5/h5-6,12H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
IGUAQEJWEARQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)N)(C(=O)O)O |
Origin of Product |
United States |
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